molecular formula C14H20 B1210604 Congressane CAS No. 2292-79-7

Congressane

Cat. No.: B1210604
CAS No.: 2292-79-7
M. Wt: 188.31 g/mol
InChI Key: ZICQBHNGXDOVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Congressane, also known as diamantane, is an organic compound that belongs to the family of diamondoids. These are cage hydrocarbons with structures resembling a subunit of the diamond lattice. This compound is a colorless solid that has been a subject of research since its discovery in oil and separation from deep natural gas condensates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Congressane can be synthesized through the aluminum halide-catalyzed isomerization of a mixture of norbornene photodimers. The first preparation of this compound was achieved in 1965 with a yield of 1% . Another method involves the rearrangement of a hydrogenated Binor-S compound, which gives this compound in approximately 70% yield .

Industrial Production Methods: Industrial production of this compound involves the catalytic rearrangements of polycyclic naphthenic hydrocarbons. These hydrocarbons are naturally concentrated by catagenesis, becoming significant constituents of some natural gas condensates .

Chemical Reactions Analysis

Types of Reactions: Congressane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under specific conditions.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Congressane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which congressane exerts its effects is primarily related to its structural properties. Its cage-like structure provides high stability and resistance to chemical reactions. The molecular targets and pathways involved in its interactions are still under investigation, but its unique structure allows it to interact with various molecular systems in a stable manner .

Comparison with Similar Compounds

    Adamantane: The first member of the diamondoid family, known for its high stability and use in antiviral drugs.

    Tricyclo[3.3.1.1^3,7]decane: Another diamondoid with a similar cage structure but different chemical properties.

Uniqueness of Congressane: this compound stands out due to its higher thermal stability and resistance to oxidation compared to other diamondoids. Its unique structure makes it a valuable compound for various industrial and scientific applications .

Biological Activity

Congressane, also known as diamantane, is a member of the diamondoid family of compounds characterized by its unique cage-like hydrocarbon structure. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, interactions with biological systems, and ongoing research efforts.

This compound has the molecular formula C14H20C_{14}H_{20} and is recognized for its low surface energy, high density, hydrophobicity, and resistance to oxidation. These properties stem from its rigid and symmetrical structure, which resembles a subunit of the diamond lattice. The compound was first isolated from natural gas condensates and has been the subject of various studies due to its intriguing chemical reactivity and potential biological applications .

Biological Activity

Research into the biological activity of this compound has indicated several promising avenues:

  • Drug Delivery Systems : Due to its hydrophobic nature, this compound is being investigated for its ability to encapsulate therapeutic molecules. This could enhance drug efficacy while minimizing side effects by facilitating targeted delivery within biological systems.
  • Anticancer Potential : Some derivatives of this compound have shown inhibitory effects against various cancer cell lines. For instance, a derivative known as 1,6-bis[4-(4-amino-3-hydroxyphenoxy)phenyl]diamantane (DPD) demonstrated significant growth inhibition in vitro against human colon cancer cell lines. In animal studies, DPD exhibited no acute toxicity, suggesting a favorable safety profile for further development .
  • Antiviral Activity : Similar to adamantane derivatives, which have been used as antiviral agents against influenza and HIV, this compound's structural properties may contribute to its potential effectiveness in combating viral infections. Ongoing research aims to explore this aspect further .

The mechanism by which this compound exerts its biological effects is primarily linked to its structural stability and hydrophobic interactions with lipid membranes. This allows for potential integration into cellular environments, influencing various biochemical pathways. However, specific molecular targets remain under investigation .

Comparative Analysis with Other Diamondoids

To better understand this compound's unique position within the diamondoid family, a comparison with related compounds is useful:

CompoundMolecular FormulaUnique Features
AdamantaneC10H16C_{10}H_{16}First discovered diamondoid; used in antiviral drugs.
TriamantaneC18H30C_{18}H_{30}Larger cage structure; different reactivity patterns.
PentamantaneC22H36C_{22}H_{36}Increased complexity; less studied but shares properties with this compound.
This compoundC14H20C_{14}H_{20}Higher thermal stability; potential in drug delivery systems.

This table illustrates how this compound stands out due to its specific molecular structure and unique physical properties that differentiate it from other diamondoids.

Anticancer Activity Study

A notable study investigated the anticancer properties of DPD derived from this compound. The research highlighted:

  • In Vitro Studies : DPD showed significant growth inhibition against three human colon cancer cell lines.
  • In Vivo Studies : Treatment of mice with DPD indicated no acute toxicity, supporting its potential as a safe therapeutic agent.

These findings suggest that functionalized derivatives of this compound may hold promise in cancer treatment strategies .

Drug Delivery Research

Research into drug delivery systems utilizing this compound has focused on:

  • Encapsulation Efficiency : Studies demonstrate that this compound derivatives can effectively encapsulate hydrophobic drugs.
  • Release Kinetics : Preliminary data suggest controlled release profiles that enhance therapeutic efficacy while reducing systemic toxicity.

These insights are critical for developing advanced drug delivery platforms targeting specific diseases.

Properties

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)6-8/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICQBHNGXDOVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3C5C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177464
Record name Congressane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2292-79-7
Record name Diamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2292-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Congressane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Congressane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONGRESSANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYM5H16I3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.0 g of the polymer (A-12) produced in Production Example 1 was dissolved under heat in a mixed solvent of 5.0 ml of gamma-butyrolactone and 5.0 ml of anisole to prepare a coating solution. The ratio of all carbon atoms of the cage structure (diamantane) to all carbon atoms of the total solid content of the insulating film-forming coating solution was about 36%. The solution was filtered through a 0.1-micron tetrafluoroethylene filter, and then applied onto a silicon wafer in a mode of spin coating. The coating film was heated on a hot plate in a nitrogen stream atmosphere at 180° C. for 60 seconds, and then further on a hot plate at 300° C. for 10 minutes. The specific dielectric constant of the thus-formed insulating film having a thickness of 0.5 microns was 2.57. The Young's modulus of the film was 6.0 GPa. 3σ of the film thickness was calculated, and it was 2.8%.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Congressane
Reactant of Route 2
Congressane
Reactant of Route 3
Congressane
Reactant of Route 4
Congressane
Reactant of Route 5
Congressane
Reactant of Route 6
Congressane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.